N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a synthetic small molecule featuring a hybrid pharmacophore combining a 4-chloroindole moiety, a piperazine linker, and a 2-pyridyl substituent. The chloroindole group enhances lipophilicity and binding affinity to aromatic receptor pockets, while the pyridylpiperazine fragment contributes to hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C24H28ClN5O2 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
InChI |
InChI=1S/C24H28ClN5O2/c25-20-5-3-6-21-19(20)10-13-28(21)14-12-27-23(31)8-4-9-24(32)30-17-15-29(16-18-30)22-7-1-2-11-26-22/h1-3,5-7,10-11,13H,4,8-9,12,14-18H2,(H,27,31) |
InChI Key |
YEETWYHDEHKQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Chlorine Atom: The chlorination of the indole ring can be achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Coupling Reactions: The final step involves coupling the indole, pyridyl, and piperazine moieties using amide bond formation techniques, often employing reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones .
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the mechanisms of action of indole derivatives in biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j)
- Differences: Replaces the chloroindole with a 2-cyanophenyl-piperazine and substitutes the ethyl linker with a pyridinylphenyl group.
N-(Quinolin-2-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (11a)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide (Y041-1010)
- Differences : Substitutes the chloroindole with a 3,4-dimethoxyphenethyl group.
- Impact : Methoxy groups improve solubility but may reduce binding affinity to hydrophobic receptor pockets compared to the chloroindole .
Pharmacological and Physicochemical Properties
Key Findings :
- The chloroindole in the target compound provides superior lipophilicity (LogP ~3.2) compared to Y041-1010 (LogP 2.1), favoring blood-brain barrier penetration .
- 7j and 11a demonstrate how aryl substituents on piperazine influence receptor selectivity. For example, the trifluoromethoxy group in 11a shifts activity toward serotonin receptors .
Analytical Characterization
- NMR Profiles: The target compound’s indole protons (δ 7.2–7.6 ppm) and pyridyl signals (δ 8.1–8.5 ppm) align with analogs like 11a (quinoline δ 8.2–8.5 ppm) .
- MS Data : Expected [M+H]+ for the target compound is ~525.2, comparable to 11a ([M+H]+ 473.2) .
Structure-Activity Relationship (SAR) Insights
- Aromatic Moieties: Chloroindole (target) vs. quinoline (11a) alters π-π stacking; the indole’s planar structure may enhance D3 receptor binding .
- Linker Flexibility : The ethyl spacer in the target compound balances conformational freedom and rigidity, optimizing receptor fit compared to bulkier linkers in Y041-1010 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
